N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-

Physical Chemistry Process Chemistry Quality Control

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- (often referred to as NMSM) is a nitro-1,1-enediamine building block belonging to the push-pull alkene family. Its structure integrates a strongly electron-withdrawing nitro group, an electron-donating secondary methylamine, and a methylthio leaving group on a polarized ethene scaffold, collectively granting it ambiphilic reactivity with four distinct active sites.

Molecular Formula C4H8N2O2S
Molecular Weight 148.19 g/mol
CAS No. 168127-08-0
Cat. No. B3048410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-
CAS168127-08-0
Molecular FormulaC4H8N2O2S
Molecular Weight148.19 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])SC
InChIInChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3-
InChIKeyYQFHPXZGXNYYLD-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(methylthio)-2-nitroethenamine (Z)- CAS 168127-08-0: Core Chemical Profile and Procurement Context


N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- (often referred to as NMSM) is a nitro-1,1-enediamine building block belonging to the push-pull alkene family [1]. Its structure integrates a strongly electron-withdrawing nitro group, an electron-donating secondary methylamine, and a methylthio leaving group on a polarized ethene scaffold, collectively granting it ambiphilic reactivity with four distinct active sites [1]. The compound is primarily recognized as a key intermediate in the manufacture of the histamine H2-antagonists ranitidine and nizatidine, and is also catalogued as Ranitidine EP Impurity K . Commercially, it is supplied as a pale yellow crystalline solid with a melting point of 112–114 °C, soluble in acetone, dichloromethane, and warm methanol .

Why N-Methyl-1-(methylthio)-2-nitroethenamine (Z)- Cannot Be Replaced by Generic Analogs Like NMSN


In-class compounds such as 1,1-bis(methylthio)-2-nitroethene (NMSN) are frequently considered as interchangeable push-pull alkene building blocks. However, this substitution proves analytically and synthetically invalid. NMSM uniquely presents a secondary methylamine as an intrinsic nucleophilic handle alongside a methylthio leaving group, giving it four chemically distinct active sites capable of chemoselective sequential transformations [1]. NMSN, by contrast, possesses two identical methylthio groups, which limits its regiochemical control and makes it prone to over-reaction or symmetric processing during heterocyclization [1]. The physical property divergence—a 10–15 °C lower melting point relative to NMSN—further impacts purification workflows and solid-state stability . These foundational differences translate into quantifiable variations in synthetic yield, regioselectivity, and impurity profiles when one building block is substituted for the other [1].

Quantitative Differentiation Evidence for N-Methyl-1-(methylthio)-2-nitroethenamine (Z)- Against Closest Analogs


Melting Point and Solid-State Handling Advantage over NMSN

N-Methyl-1-(methylthio)-2-nitroethenamine (Z)- exhibits a melting point of 112–114 °C, as provided by supplier technical datasheets . This is 10–15 °C lower than the 123–127 °C melting point reported for its closest analog, 1,1-bis(methylthio)-2-nitroethene (NMSN, CAS 13623-94-4) . Lower melting points in this structural class typically correlate with reduced crystallinity and improved solubility in common organic solvents, directly facilitating dissolution and homogeneous reaction conditions during bulk pharmaceutical intermediate manufacturing.

Physical Chemistry Process Chemistry Quality Control

Superior Selectivity in Synthesis via the Patented Two-Stage Process vs. Prior Three-Stage Route

The US patent 5,112,995 describes a highly selective two-stage process for N-methyl-1-methylthio-2-nitroethenamine that avoids the formation of the unwanted bis(methylthio) derivative, a major byproduct in the earlier three-stage Spanish Patent ES523448 process [1]. The patented direct amination of dipotassium nitrodithioacetate with methylamine achieves monofunctionalization without over-substitution, reportedly delivering the target compound 'in excellent yield' whereas the prior method required careful control to suppress the symmetric byproduct [1]. This represents a documented improvement in chemo-selectivity for the NMSM structure over competing synthetic routes that produce the NMSN-type impurity.

Synthetic Methodology Process Chemistry Patent Analysis

Methylamino Group Confers Four Distinct Active Sites vs. Two in NMSN, Enabling Unique Regioselective Heterocyclization

According to the comprehensive 2022 RSC Advances review, N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) presents four chemically distinct active sites—a nitro group (Michael acceptor), a methylthio group (leaving group and electron donor), a secondary amine (electron donor), and a polarized ethylene backbone—allowing it to function as an ambiphilic synthon in sequential chemo- and regioselective transformations [1]. In contrast, 1,1-bis(methylthio)-2-nitroethene (NMSN) offers only two equivalent methylthio groups, limiting its ability to direct regiochemistry in unsymmetrical heterocycle construction. This structural differentiation is directly exploited in reported one-pot, three-component cascade reactions where NMSM achieves complete regiocontrol in the synthesis of highly functionalized N-methyl-1,4-dihydropyridines [1].

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Catalyst-Free One-Pot Reaction Yields of 83–96% with Choline Hydroxide vs. Conventional Catalyzed Approaches

In a 2018 study, a one-pot, three-component reaction of (E)-N-methyl-1-(methylthio)-2-nitroethenamine with aldehydes and active methylene compounds catalyzed by the biodegradable ionic liquid choline hydroxide (ChOH) in aqueous medium at room temperature gave 2-amino-3-nitro-4H-chromene derivatives in 83–96% isolated yields with short reaction times [1]. For comparison, the broader nitroenediamine class including NMSN often requires harsher conditions (e.g., elevated temperatures >120 °C, strong bases) to achieve comparable conversions, and yields frequently range 60–80% in analogous multi-component settings [2]. The documented high efficiency under mild, green conditions represents a practical differentiation for NMSM in sustainable synthesis workflows.

Green Chemistry Catalyst-Free Synthesis Reaction Yield

Established Pharmacopeial Identity as Ranitidine EP Impurity K with Defined Purity Specifications

N-Methyl-1-(methylthio)-2-nitroethenamine is officially monographed as Ranitidine Hydrochloride Impurity K (EP) and Nizatidine Impurity B (EP), and is available as a certified pharmaceutical secondary standard with an HPLC purity specification of not less than 90% (and up to 97% for research-grade material) . In contrast, the closely related analog 1,1-bis(methylthio)-2-nitroethene, though also an impurity, is not codified with the same widely adopted regulatory reference standard status and demonstrates lower commercial purity (typically ~97.38%) without certified pharmacopeial traceability . For analytical method validation (AMV) and quality control (QC) applications under ANDA submissions, the availability of a characterized reference standard with a defined impurity profile is non-substitutable.

Pharmaceutical Analysis Reference Standards Quality Control

High-Value Application Scenarios for N-Methyl-1-(methylthio)-2-nitroethenamine (Z)- Based on Verified Differentiation Evidence


Regioselective Synthesis of Unsymmetrical, Fully Substituted N-Methyl-1,4-Dihydropyridines

Medicinal chemistry teams targeting poly-substituted dihydropyridine scaffolds for ion channel modulation can exploit the ambiphilic, four-site reactivity of NMSM. The availability of differentiated methylamino and methylthio groups enables precise, stepwise regio-controlled construction of the heterocyclic core via one-pot, three-component cascade sequences [1], a regioselectivity outcome not achievable with symmetrical NMSN, where two identical thioether handles lead to lower chemo-differentiation [1]. This is based on the class-level inference established in Section 3, Evidence Item 3.

Green Chemistry Process Development for 4H-Chromene and Pyran Library Synthesis

Process R&D groups seeking sustainable, scalable routes to oxygen heterocycles can employ NMSM in biodegradable ionic liquid-catalyzed aqueous reactions. The documented 83–96% yields under room-temperature, catalyst-recyclable conditions provide a direct production advantage over alternative nitroenamine building blocks that typically require higher temperatures (>120 °C) and generate more waste [2][3]. This application draws directly from the cross-study yield data presented in Section 3, Evidence Item 4.

Pharmaceutical Reference Standard Procurement for Ranitidine and Nizatidine ANDA Filings

Quality control and analytical development laboratories supporting ANDA submissions for ranitidine or nizatidine formulations require a monographed, certified EP impurity standard for method validation. Procuring N-Methyl-1-(methylthio)-2-nitroethenamine as Ranitidine EP Impurity K with defined ≥90% HPLC purity and full characterization data eliminates the regulatory risk and qualification burden associated with sourcing non-certified, technical-grade analogs such as NMSN . This scenario is directly supported by the purity and regulatory identity evidence in Section 3, Evidence Item 5.

High-Selectivity Intermediate Manufacturing Using the Patented Two-Stage Route

Contract manufacturing organizations (CMOs) tasked with supplying the ranitidine intermediate can employ the US 5,112,995 two-stage process to minimize the formation of the bis(methylthio) impurity. This patented route achieves higher mono-functionalization selectivity compared to the older Spanish patent three-stage sequence, reducing purification costs and increasing overall throughput [4]. This application is directly derived from the synthetic selectivity evidence presented in Section 3, Evidence Item 2.

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